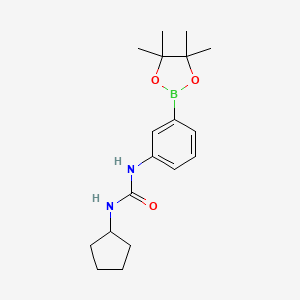
N-methyl-1-phenylpropan-d6-2-amine,monohydrochloride
Vue d'ensemble
Description
N-methyl-1-phenylpropan-d6-2-amine, monohydrochloride is a chemical compound with a complex name. Let’s break it down:
- N-methyl-1-phenylpropan-d6-2-amine : This part of the compound indicates that it contains a methyl group (CH₃) attached to the nitrogen atom (N) of a phenylpropane backbone. The “d6” signifies that six hydrogen atoms in the compound are replaced with deuterium (a heavy isotope of hydrogen).
- Monohydrochloride : This indicates that the compound forms a salt with hydrochloric acid (HCl), resulting in the formation of a crystalline solid.
Synthesis Analysis
The synthesis of N-methyl-1-phenylpropan-d6-2-amine, monohydrochloride involves several steps. While I don’t have specific papers at hand, it typically starts with the reaction of a phenylpropane precursor (such as phenylacetone) with methylamine (CH₃NH₂). The deuterium substitution can occur during this process. Subsequent purification and salt formation yield the monohydrochloride salt.
Molecular Structure Analysis
The molecular formula of N-methyl-1-phenylpropan-d6-2-amine, monohydrochloride is C₁₀H₁₄D₆ClN. The compound’s structure consists of a phenyl ring attached to a three-carbon chain, with a methyl group and a deuterium atom on the nitrogen. The hydrochloride salt forms ionic interactions with the amine group.
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including:
- Reductive Amination : The synthesis process itself involves reductive amination, where the ketone group of phenylacetone reacts with methylamine.
- Salt Formation : The reaction with hydrochloric acid leads to the formation of the monohydrochloride salt.
Physical And Chemical Properties Analysis
- Physical State : Crystalline solid.
- Melting Point : Varies based on the isotopic substitution and purity.
- Solubility : Soluble in water due to the hydrochloride salt.
- Stability : Sensitive to light, moisture, and temperature.
Applications De Recherche Scientifique
Isotope Effects in Enzymatic N-demethylation
Abdel-Monem (1975) studied the N-demethylation of 1-(N-methyl-N-trideuteriomethylamino)-3-phenylpropane by rodent liver homogenates. This research indicated the presence of a kinetic primary isotope effect in the enzymatic N-demethylation of tertiary amines, suggesting the C-H bond cleavage of the N-methyl group as a rate-limiting step in the process (Abdel-Monem, 1975).
N-Hydroxylation Studies
Gal, Gruenke, and Castagnoli (1975) explored the metabolic N-hydroxylation of 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane by rabbit liver microsomes, demonstrating the formation of specific metabolites identified through gas chromatography-mass spectrometry (GLC-MS) (Gal et al., 1975).
NMR Analysis of Novel Psychoactive Substances
Chapman (2017) reported 1H NMR spectra of various psychoactive substances, including N-benzyl-2-phenylethan-1-amines and N-benzyl-1-phenylpropan-2-amines, which can aid in identifying these compounds for forensic and harm-reduction purposes (Chapman, 2017).
Synthesis and Application in GABAB Receptor Antagonists
Abbenante, Hughes, and Prager (1994) synthesized 3-nitro-2-phenylpropan-1-amine and 2-(4-chlorophenyl)-3-nitropropan-1-amine as specific agonists of GABA and GABAB receptors. This research contributes to understanding receptor interactions and potential therapeutic applications (Abbenante et al., 1994).
Automated Radiosynthesis for PET Tracers
Buccino et al. (2016) developed an automated method for synthesizing (11)C-labelled PET tracers, which are crucial in clinical research for imaging and diagnostic purposes (Buccino et al., 2016).
Synthesis of LDL Receptor Upregulators
Ito and colleagues (2002) presented a practical method for preparing N-[1-(3-phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide as an upregulator of the LDL receptor. This research has implications for treating conditions related to LDL cholesterol levels (Ito et al., 2002).
Safety And Hazards
- Toxicity : The toxicological properties are not well-known. Caution should be exercised during handling.
- Regulation : Check local regulations, as compounds similar to this one may be controlled substances.
- Safety Precautions : Use appropriate protective gear when working with this compound.
Orientations Futures
Research avenues for N-methyl-1-phenylpropan-d6-2-amine, monohydrochloride include:
- Pharmacological Studies : Investigate potential therapeutic applications.
- Isotopic Labeling : Explore other isotopic substitutions for research purposes.
- Structural Modifications : Design derivatives with improved properties.
Propriétés
IUPAC Name |
1,1,1,2,3,3-hexadeuterio-N-methyl-3-phenylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h3-7,9,11H,8H2,1-2H3;1H/i1D3,8D2,9D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWXDDNPPQUTEOV-PEIUVIDGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])C1=CC=CC=C1)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1-phenylpropan-d6-2-amine,monohydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















